Chemical properties and molecular weight of 3-[Carboxy(acetamido)methyl]benzoic acid
Chemical properties and molecular weight of 3-[Carboxy(acetamido)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the chemical properties, molecular characteristics, and potential applications of 3-[Carboxy(acetamido)methyl]benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, providing insights into its synthesis, potential reactivity, and role as a functionalized non-canonical amino acid.
Introduction: The Significance of Functionalized Amino Acids
The field of drug discovery is in a perpetual quest for novel molecular scaffolds that offer enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, represent a promising frontier in this endeavor.[1] By incorporating unique side chains and functional groups, ncAAs can introduce conformational constraints, modulate receptor binding, and improve metabolic stability in peptide-based therapeutics.[][3] 3-[Carboxy(acetamido)methyl]benzoic acid is a structurally intriguing ncAA, integrating a benzoic acid moiety with an N-acetylated amino acid structure. This combination of functionalities suggests its potential as a versatile building block in the synthesis of complex bioactive molecules.
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section details the known and predicted characteristics of 3-[Carboxy(acetamido)methyl]benzoic acid.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-[Carboxy(acetamido)methyl]benzoic acid | N/A |
| Molecular Formula | C₁₁H₁₁NO₅ | PubChem |
| Molecular Weight | 253.21 g/mol | PubChem |
| Monoisotopic Mass | 253.0637 Da | PubChem |
| Canonical SMILES | CC(=O)NC(C1=CC(=CC=C1)C(=O)O)C(=O)O | PubChem |
| InChI Key | RFBVXWHKXNCYJD-UHFFFAOYSA-N | PubChem |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties have been predicted using computational models. These values provide a useful estimation for experimental design.
| Property | Predicted Value | Notes |
| pKa (most acidic) | ~3.5-4.5 | The two carboxylic acid groups are expected to have pKa values in the typical range for benzoic and alpha-carboxylic acids. |
| LogP | ~0.5 - 1.5 | The presence of two carboxylic acid groups and an amide will significantly influence its hydrophilicity. |
| Aqueous Solubility | Moderate to High | The polar functional groups suggest good solubility in aqueous solutions, particularly at neutral or basic pH. |
| Melting Point | >200 °C (decomposes) | Similar to other aromatic amino acids, a high melting point with decomposition is anticipated. |
Proposed Synthesis and Experimental Protocols
Synthetic Pathway Overview
The proposed synthesis is a two-step process starting from 3-(bromomethyl)benzoic acid and diethyl acetamidomalonate.
Caption: Proposed two-step synthesis of 3-[Carboxy(acetamido)methyl]benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetamido-2-(3-carboxybenzyl)malonate
This step utilizes a malonic ester synthesis, a classic method for forming carbon-carbon bonds.[4][5]
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).
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Base Formation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ.
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Enolate Formation: To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) dropwise with stirring.[6]
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Alkylation: Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in a minimal amount of absolute ethanol and add it to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation to 3-[Carboxy(acetamido)methyl]benzoic acid
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Hydrolysis: To the crude intermediate from Step 1, add a 6 M aqueous solution of hydrochloric acid (excess).
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Decarboxylation: Heat the mixture to reflux for 6-8 hours. The hydrolysis of the ester and amide groups, followed by decarboxylation of the resulting malonic acid derivative, will occur.[5]
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Isolation: Cool the reaction mixture in an ice bath to precipitate the product.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-[Carboxy(acetamido)methyl]benzoic acid.[7][8]
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The following are the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the aromatic and chiral centers.
Sources
- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 3. nbinno.com [nbinno.com]
- 4. vaia.com [vaia.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cas 2018-61-3,N-Acetyl-L-phenylalanine | lookchem [lookchem.com]
- 8. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
